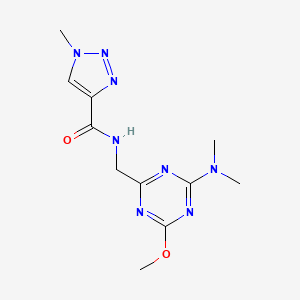
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C11H16N8O2 and its molecular weight is 292.303. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has gained attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound based on diverse sources, including in vitro studies and molecular evaluations.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole ring and a triazine moiety, which are known to contribute to various biological activities. The molecular formula is C₁₃H₁₈N₈O₂, with a molecular weight of 298.34 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈N₈O₂ |
| Molecular Weight | 298.34 g/mol |
| CAS Number | Not specified |
Anticancer Properties
Recent studies have indicated that derivatives containing triazole and triazine structures exhibit significant anticancer activity. For instance, compounds similar to this compound have been shown to induce apoptosis in various cancer cell lines through mechanisms involving the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
Case Study:
In a study evaluating the antiproliferative effects on lung cancer cells (NCI-H1299), compounds with similar structures demonstrated IC₅₀ values ranging from 1.56 to 4.60 μM, indicating strong inhibitory effects on cell viability and significant induction of apoptosis through the Bcl-2/caspase signaling pathway .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Research has shown that triazole derivatives possess broad-spectrum antimicrobial properties against various pathogens including Escherichia coli and Staphylococcus aureus. The mechanism often involves the disruption of cellular membranes or interference with metabolic pathways.
Research Findings:
A synthesized derivative exhibited notable inhibition against E. coli with an IC₅₀ value of approximately 2.0 μM, demonstrating its potential for development into effective antimicrobial agents .
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- EGFR Inhibition : Similar compounds have been identified as effective inhibitors of the epidermal growth factor receptor (EGFR), which is crucial in many cancers. By binding to the receptor, these compounds can block downstream signaling pathways that promote cell proliferation .
- Apoptosis Induction : The compound promotes apoptosis through mitochondrial pathways by increasing the expression of caspases and PARP cleavage .
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-1-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N8O2/c1-18(2)10-13-8(14-11(15-10)21-4)5-12-9(20)7-6-19(3)17-16-7/h6H,5H2,1-4H3,(H,12,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKXZZFFXHVRKIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC2=NC(=NC(=N2)OC)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














